molecular formula C15H12N2OS B11668761 (2E)-2-{[(2-aminophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[(2-aminophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11668761
M. Wt: 268.3 g/mol
InChI Key: COFKXXFTPVIIAU-UHFFFAOYSA-N
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Description

(2E)-2-{[(2-AMINOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(2-AMINOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with 2-aminothiophenol under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(2-AMINOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

(2E)-2-{[(2-AMINOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{[(2-AMINOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

    Benzothiophenes: Compounds with similar heterocyclic structures but different substituents and properties.

Uniqueness

(2E)-2-{[(2-AMINOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-[(2-aminophenyl)iminomethyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C15H12N2OS/c16-11-6-2-3-7-12(11)17-9-14-15(18)10-5-1-4-8-13(10)19-14/h1-9,18H,16H2

InChI Key

COFKXXFTPVIIAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=CC=C3N)O

Origin of Product

United States

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